molecular formula C18H17N3O3S B2784522 (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone CAS No. 851808-47-4

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Cat. No. B2784522
CAS RN: 851808-47-4
M. Wt: 355.41
InChI Key: ZUPMUXPFCUCVHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a 3-nitrobenzyl halide with a thiol to form the thioether, followed by the formation of the imidazole ring and the introduction of the o-tolyl group .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the functional groups. For example, the nitro group could be reduced to an amine, the thioether could be oxidized, and the imidazole ring could participate in nucleophilic substitution reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive under certain conditions, and thiols can have a strong, unpleasant odor .

properties

IUPAC Name

(2-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)17(22)20-10-9-19-18(20)25-12-14-6-4-7-15(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPMUXPFCUCVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

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